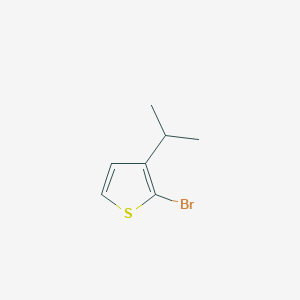

2-Bromo-3-isopropylthiophene

Description

Contextual Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis

Halogenated thiophenes are a class of organic compounds that feature a thiophene ring substituted with one or more halogen atoms. These derivatives are of considerable importance in organic synthesis due to their versatile reactivity. The presence of a halogen, such as bromine, on the thiophene ring provides a reactive site for a variety of cross-coupling reactions, including Suzuki, Stille, and Kumada couplings. These reactions are fundamental in the construction of complex organic molecules, particularly in the creation of carbon-carbon bonds.

Thiophene itself is an aromatic heterocycle that participates in a range of electrophilic and nucleophilic substitution reactions. numberanalytics.com Halogenation is a common electrophilic substitution reaction for thiophenes, yielding precursors for further functionalization. numberanalytics.com The resulting halogenated thiophenes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govbeilstein-journals.org Specifically, they serve as key components in the development of linear π-conjugated systems like oligothiophenes and polythiophenes, which are integral to the field of organic electronics. numberanalytics.comsigmaaldrich.com

The Unique Position of 2-Bromo-3-isopropylthiophene within the Thiophene Class

This compound distinguishes itself within the broader family of thiophene derivatives through the specific arrangement of its substituents. The molecule features a bromine atom at the 2-position and an isopropyl group at the 3-position of the thiophene ring. This substitution pattern imparts a unique combination of steric and electronic properties.

The bromine atom at the 2-position is strategically placed for facile metal-halogen exchange or participation in cross-coupling reactions, a common strategy in the synthesis of more complex thiophene-containing structures. The isopropyl group at the adjacent 3-position, while sterically bulky, can influence the regioselectivity of reactions and modify the electronic properties of the thiophene ring. This alkyl group is an electron-donating group, which can affect the reactivity of the thiophene ring in various chemical transformations. The interplay between the reactive bromo group and the modulating isopropyl group makes this compound a tailored building block for specific synthetic targets.

Rationale for Comprehensive Academic Investigation of this compound

A thorough investigation into the properties and reactivity of this compound is warranted by its potential as a versatile synthetic intermediate. Understanding its chemical behavior is crucial for its effective utilization in the synthesis of new materials and biologically active molecules. For instance, substituted thiophenes are foundational to the development of organic semiconductors, and the specific substitution pattern of this compound could be leveraged to fine-tune the electronic and physical properties of resulting materials. sigmaaldrich.com

Furthermore, a detailed academic study provides essential data for chemists seeking to incorporate this building block into their synthetic strategies. This includes precise data on its physical properties, spectroscopic characteristics, and reactivity in various chemical transformations. Such information is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₇H₉BrS |

| Molecular Weight | 205.11 g/mol fluorochem.co.uk |

| CAS Number | 29488-36-6 fluorochem.co.uk |

| IUPAC Name | 2-bromo-3-(propan-2-yl)thiophene fluorochem.co.uk |

| Canonical SMILES | CC(C)c1ccsc1Br fluorochem.co.uk |

| InChI | InChI=1S/C7H9BrS/c1-5(2)6-3-4-9-7(6)8/h3-5H,1-2H3 fluorochem.co.uk |

| Purity | 98% fluorochem.co.uk |

| LogP | 3.933 fluorochem.co.uk |

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactions

The synthesis of this compound is a key process for its availability as a chemical reagent. While specific, detailed synthetic procedures for this exact compound are not extensively documented in the provided search results, general methods for the synthesis of similar halogenated thiophenes can be inferred. For instance, the bromination of 3-substituted thiophenes is a common route. A patent for the synthesis of 2-bromo-3-methylthiophene (B51420) describes a method involving the reaction of 3-methylthiophene (B123197) with hydrogen bromide and hydrogen peroxide. google.com A similar approach could likely be adapted for the synthesis of this compound starting from 3-isopropylthiophene.

Once synthesized, this compound can undergo a variety of chemical reactions, making it a versatile intermediate. The bromine atom at the 2-position is the primary site of reactivity. It can readily participate in metal-halogen exchange reactions, for example, with organolithium reagents, to form a lithiated thiophene species. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the 2-position.

Furthermore, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Stille and Suzuki couplings, are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of conjugated polymers and complex organic molecules. sigmaaldrich.com The isopropyl group at the 3-position can influence the efficiency and outcome of these coupling reactions.

Applications in Research

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the field of materials science. Halogenated thiophenes, in general, are crucial for the synthesis of oligothiophenes and polythiophenes, which are key components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). numberanalytics.comsigmaaldrich.com

The specific substitution pattern of this compound allows for the synthesis of well-defined, regioregular poly(3-alkylthiophene)s (P3ATs). The isopropyl group can enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing techniques used in the fabrication of electronic devices. By carefully selecting the reaction conditions and co-monomers, researchers can tailor the electronic properties, morphology, and performance of the final materials.

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrS |

|---|---|

Molecular Weight |

205.12 g/mol |

IUPAC Name |

2-bromo-3-propan-2-ylthiophene |

InChI |

InChI=1S/C7H9BrS/c1-5(2)6-3-4-9-7(6)8/h3-5H,1-2H3 |

InChI Key |

JUSFRBLUYBCCOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(SC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Isopropylthiophene

Direct Halogenation Approaches for Thiophene (B33073) Core Functionalization

Direct halogenation is a primary method for introducing a bromine atom onto the thiophene ring. This approach often leverages the inherent reactivity of the thiophene core, particularly at the positions adjacent to the sulfur atom.

Regioselective Bromination of Isopropylthiophene Precursors

The synthesis of 2-Bromo-3-isopropylthiophene can be achieved through the regioselective bromination of 3-isopropylthiophene. The electron-donating nature of the sulfur atom in the thiophene ring activates the α-positions (2- and 5-positions) for electrophilic substitution. The presence of the isopropyl group at the 3-position directs the incoming electrophile, in this case, bromine, to the adjacent 2-position.

A common method for this transformation is the use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. researchgate.netontosight.ai The reaction of 3-methylthiophene (B123197) with NBS has been shown to yield 2-bromo-3-methylthiophene (B51420), and a similar principle applies to the 3-isopropyl analogue. ontosight.ai Another approach involves the use of bromine in glacial acetic acid, which has been successfully used for the bromination of 3-methylthiophene. chemicalbook.com

Furthermore, a patented method describes the bromination of 3-alkylthiophenes by reacting them with hydrogen peroxide in the presence of magnesium bromide and sulfuric acid at controlled temperatures. This method offers a way to achieve regioselective bromination at the 2-position.

Optimization of Reaction Conditions for Bromination Pathways

The optimization of reaction conditions is crucial for maximizing the yield and regioselectivity of the bromination process. Factors such as the choice of brominating agent, solvent, temperature, and reaction time play a significant role.

For instance, the use of N-bromosuccinimide (NBS) often provides a milder and more selective bromination compared to elemental bromine. researchgate.net The reaction temperature is also a critical parameter; lower temperatures generally favor higher regioselectivity. A patented process for the synthesis of 2-bromo-3-methylthiophene highlights the importance of a graded temperature increase, from -22°C to 15°C, while adding the oxidizing agent. google.com

The molar ratio of reactants is another key aspect to control. For example, in the bromination of 3-alkylthiophenes using a lithium source and bromine, controlling the molar ratio of these reagents can determine the degree of bromination and the main product formed. google.com Similarly, when using hydrogen peroxide and a bromide source, the molar ratio of thiophene to the brominating agents is carefully controlled to achieve the desired outcome. google.com

Table 1: Parameters for Optimizing Bromination of 3-Alkylthiophenes

| Parameter | Condition | Impact on Reaction |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br2), HBr/H2O2 | Affects selectivity and reactivity. researchgate.netchemicalbook.comgoogle.com |

| Solvent | Acetic Acid, Dichloromethane, Ether | Influences solubility and reaction rate. chemicalbook.comgoogle.comthieme-connect.com |

| Temperature | -22°C to 15°C | Controls regioselectivity and minimizes side reactions. google.com |

| Molar Ratios | Controlled ratios of thiophene, brominating agent, and catalysts | Determines the degree of bromination and product yield. google.comgoogle.com |

Functional Group Interconversion Strategies for Bromo and Isopropyl Group Incorporation

Functional group interconversion (FGI) provides alternative routes to this compound, starting from thiophene derivatives that already possess either the bromo or the isopropyl group, or other functionalities that can be converted into them. ub.eduimperial.ac.ukucd.ie

Isomerization and Rearrangement Processes for Thiophene Derivatives

Isomerization reactions can be employed to convert an isomeric bromo-isopropylthiophene into the desired this compound. For instance, it has been shown that halogenated thiophenes can be isomerized using zeolite catalysts. google.com This process could potentially be applied to a mixture of bromo-isopropylthiophene isomers to enrich the this compound product.

The "halogen dance" reaction, a base-catalyzed halogen migration, is another potential isomerization strategy. ias.ac.in This process involves the movement of a halogen atom around the thiophene ring and could theoretically be used to rearrange an alternative bromo-isopropylthiophene isomer to the desired 2,3-substituted pattern.

Transformation from Alternative Halogenated or Alkylated Thiophene Scaffolds

This compound can be synthesized from other halogenated or alkylated thiophenes through a series of reactions. One approach involves starting with a di-substituted thiophene and selectively modifying one of the substituents. For example, a thiophene with a different alkyl group at the 3-position could potentially be transformed into the isopropyl group.

Another strategy involves the use of cross-coupling reactions. For instance, a dihalogenated thiophene, such as 2,3-dibromothiophene, could undergo a selective reaction to introduce the isopropyl group. While not a direct transformation to this compound, the synthesis of related compounds showcases the utility of this approach. For example, 2-bromo-5-phenylthiophene (B1272747) has been prepared from 2-bromothiophene (B119243) via a Suzuki cross-coupling reaction. mdpi.com A similar strategy could be envisioned where a boronic acid or other organometallic reagent containing the isopropyl group is coupled to a suitable brominated thiophene precursor.

Multi-Step Synthetic Sequences from Simpler Thiophene Units

Complex molecules like this compound can be constructed from simpler, more readily available thiophene starting materials through multi-step synthetic sequences. youtube.comlibretexts.org This approach allows for the precise and controlled introduction of the desired functional groups.

A potential multi-step synthesis could begin with the introduction of the isopropyl group onto the thiophene ring, followed by a regioselective bromination. For example, 3-isopropylthiophene can be prepared and subsequently brominated at the 2-position as described in the direct halogenation section.

Alternatively, one could start with a brominated thiophene and then introduce the isopropyl group. For instance, starting with 2,3-dibromothiophene, a selective metal-halogen exchange at the 3-position followed by reaction with an isopropyl electrophile could yield the target molecule. The development of a manufacturing route for 4-bromo-3-methyl-2-thiophenecarbonyl chloride involved the mono-bromination of 3-methylthiophene, followed by the introduction of a carboxyl group, demonstrating a similar strategic approach. beilstein-journals.org

Convergent and Divergent Synthetic Routes

The synthesis of substituted thiophenes like this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis: In a convergent approach, the isopropyl group and the bromine atom are introduced to separate thiophene precursors, which are then coupled together. This method allows for the independent synthesis and modification of the building blocks before their final assembly. For instance, a Grignard reagent derived from a brominated thiophene could be coupled with an isopropyl-containing electrophile.

Divergent Synthesis: A divergent route typically starts with a pre-functionalized thiophene, such as 3-isopropylthiophene, which then undergoes a series of reactions to introduce the desired substituents. A common divergent approach for synthesizing this compound involves the direct bromination of 3-isopropylthiophene. This method is often more step-economical. nih.gov

A notable example of a divergent synthesis involves the electrophilic bromination of 3-alkylthiophenes. For instance, the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) is a known method to produce 2-bromo-3-methylthiophene. nih.gov A similar strategy can be applied to 3-isopropylthiophene.

For a more complex scenario, the synthesis of 5-[(1H-indazol-4-ylmethyl)carbamoyl]-3-isopropyl-thiophene-2-carboxylic acid involves multiple steps starting from 3-isopropylthiophene, showcasing a divergent approach to a more complex derivative. molaid.com

Sequential Functionalization for Precise Structural Control

Sequential functionalization is a powerful strategy for achieving precise control over the substitution pattern of the thiophene ring. This is particularly important for creating complex molecules where specific isomers are required.

The process often begins with a readily available starting material, such as 3-methylthiophene, which can be selectively brominated. nih.gov For instance, mono-bromination of 3-methylthiophene with NBS can yield 2-bromo-3-methylthiophene. nih.gov This can be followed by further functionalization at other positions of the thiophene ring.

A one-pot bromination/debromination procedure has been developed for 3-methylthiophene to produce 2,4-dibromo-3-methylthiophene, which serves as a key intermediate for further transformations. nih.gov This highlights the ability to introduce and then selectively remove functional groups to achieve the desired substitution pattern.

Furthermore, lithiation reactions offer a high degree of control. For example, the lithiation of 3-bromothiophenes, followed by quenching with an electrophile, allows for the introduction of various functional groups at a specific position. researchgate.net This technique can be adapted for the synthesis of derivatives of this compound.

The synthesis of poly(3-substituted thiophene)s through deprotonative cross-coupling polycondensation of 2-bromo-3-substituted-thiophenes demonstrates precise control over polymer structure. acs.org This polymerization proceeds in a highly regioregular manner, indicating the precision of the underlying functionalization steps. acs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. matanginicollege.ac.inresearchgate.net This involves improving the efficiency of reactions and utilizing more sustainable materials and catalysts. jocpr.comasdlib.org

Atom Economy and Efficiency in Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.eduprimescholars.comibchem.com Reactions with high atom economy are preferred as they generate less waste. jocpr.comwhiterose.ac.uk

Addition and rearrangement reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product. matanginicollege.ac.in In contrast, substitution and elimination reactions often have lower atom economies due to the formation of by-products. scranton.eduprimescholars.com

For the synthesis of this compound, a key step is often the bromination of 3-isopropylthiophene. The choice of brominating agent and reaction conditions significantly impacts the atom economy. Using elemental bromine (Br₂) in an electrophilic substitution reaction results in the formation of hydrogen bromide (HBr) as a by-product, which lowers the atom economy.

The table below illustrates the atom economy for a hypothetical synthesis of this compound via direct bromination of 3-isopropylthiophene with Br₂.

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms Utilized in Product |

| 3-Isopropylthiophene | C₇H₁₀S | 126.22 | C₇H₉S |

| Bromine | Br₂ | 159.81 | Br |

| Product | This compound | C₇H₉BrS | 205.11 |

| By-product | Hydrogen Bromide | HBr | 80.91 |

| % Atom Economy | 71.6% |

This table is for illustrative purposes and actual yields may vary.

Catalyst Development for Sustainable Production

Catalysts play a crucial role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thus reducing energy consumption. matanginicollege.ac.in The development of sustainable catalysts is a key area of research for the production of compounds like this compound.

For bromination reactions, traditional methods often employ stoichiometric amounts of Lewis acids, which can generate significant waste. The development of catalytic bromination methods is therefore highly desirable. For example, iron(III) chloride has been used in catalytic quantities for the monobromination of some thiophene derivatives. thieme-connect.com Organocatalysts, such as ortho-substituted iodobenzenes, have also been developed for the electrophilic bromination of alkenes and could potentially be adapted for thiophene systems. rsc.org

In the broader context of thiophene chemistry, various catalytic systems are employed. Nickel-catalyzed cross-coupling reactions are used for the synthesis of poly(3-substituted thiophene)s, with the catalyst loading influencing the molecular weight of the resulting polymer. acs.orgresearchgate.net Palladium catalysts are also widely used in C-H arylation of thiophenes and in carbonylation reactions to produce thiophene aldehydes. organic-chemistry.orgunive.it

The move towards heterogeneous catalysts is another important aspect of sustainable production. Heterogeneous catalysts, such as alumina-modified sulfated zirconia, can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. mdpi.com Research into the alkylation of thiophene using solid acid catalysts like zeolites also points towards more sustainable synthetic routes. unibo.it

The table below summarizes some catalytic systems relevant to thiophene functionalization.

| Catalyst Type | Reaction | Advantages |

| Nickel Complexes | Cross-coupling Polycondensation | High regioregularity, control over polymer molecular weight. acs.orgresearchgate.net |

| Palladium Complexes | C-H Arylation, Carbonylation | Good yields for coupling aryl bromides with thiophenes. organic-chemistry.orgunive.it |

| Iron(III) Chloride | Bromination | Catalytic quantities can promote regioselective bromination. thieme-connect.com |

| Heterogeneous Acid Catalysts | Alkylation, Bromination | Reusable, reduces waste, potential for continuous flow processes. mdpi.comunibo.it |

| Organocatalysts | Bromination | Metal-free, can offer high selectivity. rsc.org |

Reactivity and Mechanistic Investigations of 2 Bromo 3 Isopropylthiophene

Metal-Catalyzed Cross-Coupling Reactions

Palladium and nickel complexes are the most common catalysts employed to facilitate the coupling of 2-bromo-3-isopropylthiophene with a wide array of organometallic reagents and unsaturated compounds. The general mechanism for these reactions typically involves a catalytic cycle consisting of three key steps: oxidative addition of the bromo-thiophene to the low-valent metal center, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the reactivity of similar 2-bromo-3-alkylthiophenes suggests its viability in such transformations. For instance, the closely related compound, 2,5-dibromo-3-hexylthiophene, has been successfully employed in Suzuki cross-coupling reactions with various arylboronic acids. nih.gov This indicates that this compound is a likely candidate for similar couplings.

The general conditions for such a reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or THF with water. nih.govresearchgate.netrsc.orgmdpi.commdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Entry | Bromothiophene Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| 2 | 2-Bromothiophene (B119243) | Phenylboronic acid | Pd(II)-(2-aminonicotinaldehyde) | - | Water | - |

| 3 | 4-Bromothiophene-2-carbaldehyde | Arylboronic esters/acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Good |

Note: The data in this table is based on reactions with similar bromothiophene derivatives and serves as an illustrative example of typical reaction conditions.

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is effective for forming C-C bonds between aryl or vinyl halides and alkyl, aryl, or vinyl Grignard reagents. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.org

For this compound, a Kumada coupling would involve its reaction with an organomagnesium halide (R-MgX) in the presence of a catalyst like Ni(dppf)Cl₂ or Pd(PPh₃)₄. The reaction is typically carried out in ethereal solvents such as THF or diethyl ether. wikipedia.orggoogle.com

Table 2: Illustrative Kumada Coupling Conditions for Aryl Bromides

| Entry | Aryl Bromide | Grignard Reagent | Catalyst | Solvent | Temperature | Yield (%) |

| 1 | General Aryl Bromide | Alkyl/Aryl-MgX | Ni or Pd complexes | THF or Et₂O | rt to reflux | Varies |

| 2 | 3-Halothiophene | Alkylmagnesiumhalide | Nickel catalyst | 2-Methyl THF | - | High |

The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by a palladium complex. nrochemistry.comopenochem.orgwikipedia.orgorganic-chemistry.orgharvard.edu A key advantage of Stille couplings is the stability of organostannanes to air and moisture, and their tolerance of a wide range of functional groups. nrochemistry.com However, the toxicity of tin compounds is a significant drawback.

A typical Stille coupling of this compound would involve its reaction with an organostannane of the type R-Sn(Alkyl)₃ in the presence of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a solvent like THF or DMF.

Table 3: General Parameters for Stille Coupling of Aryl Bromides

| Entry | Aryl Halide | Organostannane | Catalyst | Solvent | Additives |

| 1 | R-X | R'-SnBu₃ | Pd(PPh₃)₄ | THF/DMF | LiCl, CuI |

| 2 | Aryl Bromide | Organotin | Pd(OAc)₂/Dabco | - | - |

The Negishi coupling employs organozinc reagents to couple with organic halides, catalyzed by either nickel or palladium complexes. nih.govnih.govdntb.gov.uaorgsyn.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. However, they are also more sensitive to air and moisture. nih.gov

The Negishi coupling of this compound would involve the preparation of an organozinc reagent (e.g., from an organolithium or Grignard reagent via transmetalation with a zinc salt like ZnCl₂) followed by the palladium- or nickel-catalyzed coupling with the bromothiophene.

Table 4: Representative Negishi Coupling Conditions

| Entry | Organic Halide | Organozinc Reagent | Catalyst | Solvent |

| 1 | (Hetero)Aryl Bromides | Organozinc Compounds | Pd catalyst | Water with NaCl or Choline chloride/urea |

| 2 | Unactivated Alkyl Bromides | Alkylzinc Halides | Pd/N-heterocyclic carbene | THF/NMP |

| 3 | α-Bromo Amides | Alkylzinc Reagents | NiCl₂glyme/(i-Pr)-Pybox | DMI/THF |

Note: The table provides examples of Negishi coupling conditions for various substrates, as specific data for this compound was not found.

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.govnih.govrsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction.

For this compound, a Heck reaction would typically involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, and a base like triethylamine (B128534) or potassium carbonate, with the alkene serving as the coupling partner.

Table 5: General Conditions for the Heck Reaction of Aryl Bromides

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent |

| 1 | Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/Water |

| 2 | Aryl Bromide | Trisubstituted Alkene | Pd EnCat®40 | AcONa | Ethanol |

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.orgorganic-chemistry.org This method is highly efficient for the formation of C(sp)-C(sp²) bonds. For this compound, this reaction would provide a direct route to 2-alkynyl-3-isopropylthiophenes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, used to form carbon-nitrogen bonds. wikipedia.orgmatthey.comnih.govsci-hub.sechemspider.com This reaction has become a cornerstone for the synthesis of arylamines. The coupling of this compound with various primary or secondary amines would yield the corresponding 2-amino-3-isopropylthiophene derivatives.

While specific examples for this compound were not found in the provided search results for either reaction, the general applicability of these methods to a wide range of aryl bromides, including other bromothiophenes, suggests their feasibility. researchgate.netnih.gov

Table 6: General Conditions for Sonogashira and Buchwald-Hartwig Couplings

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base/Additives |

| Sonogashira | 2,3-Dibromothiophene | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N |

| Buchwald-Hartwig | Bromobenzene | Secondary Amine | [Pd(allyl)Cl]₂/Phosphine Ligand | t-BuONa or Cs₂CO₃ |

Note: This table provides illustrative conditions based on related substrates.

Carbon-Hydrogen (C-H) Activation and Directed Functionalization

Carbon-hydrogen (C-H) activation has become a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by directly functionalizing otherwise inert C-H bonds. In the context of this compound, C-H activation strategies enable the introduction of new functional groups at the C4 and C5 positions of the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials.

Transition Metal-Catalyzed C-H Functionalization Mechanisms

The direct functionalization of C-H bonds in this compound is predominantly achieved through transition metal catalysis, with palladium being a frequently employed metal. The most widely accepted mechanism for the arylation of thiophenes is the Concerted Metalation-Deprotonation (CMD) pathway. core.ac.uk This mechanism avoids the formation of high-energy intermediates and is facilitated by a base or a coordinating additive.

The catalytic cycle for a direct arylation reaction can be described as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.

C-H Bond Cleavage (CMD): The this compound substrate coordinates to the Pd(II) center. The C-H bond cleavage then occurs in a concerted fashion. A base, often a carboxylate salt like pivalate (B1233124) or acetate (B1210297), assists in abstracting the proton from the thiophene ring as the palladium atom coordinates to the carbon, forming a five-membered palladacycle intermediate. core.ac.uk This step is typically the rate-determining and selectivity-determining step of the reaction.

Reductive Elimination: The aryl group and the thienyl group, both attached to the palladium center, are eliminated to form the C-C bond of the final arylated thiophene product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

The presence of additives, such as pivalic acid, is often crucial as they can act as proton shuttles, facilitating the CMD step and improving reaction efficiency. core.ac.uk

Regioselectivity in C-H Bond Transformations

For this compound, two C-H bonds are available for functionalization: one at the C4 (β) position and one at the C5 (α) position. Achieving high regioselectivity is a significant challenge in the functionalization of substituted thiophenes. nih.gov The outcome of the reaction is governed by a combination of electronic and steric factors.

Electronic Effects: The C-H bonds at the α-positions (C2 and C5) of a thiophene ring are generally more acidic and thus more reactive towards metalation than those at the β-positions (C3 and C4). In this molecule, the C2 position is blocked by the bromine atom, leaving the C5 position as the most electronically favored site for C-H activation.

Steric Effects: The bulky isopropyl group at the C3 position exerts significant steric hindrance. This bulkiness sterically shields the adjacent C4 position, making it less accessible to the bulky transition metal catalyst complex. Consequently, the catalyst is directed away from the C4 position and towards the more accessible C5 position.

Due to the convergence of these electronic and steric effects, transition metal-catalyzed C-H functionalization of this compound is expected to occur with high regioselectivity at the C5 position. Catalyst and ligand design can further enhance this selectivity, with different ligand systems capable of favoring one position over another in more challenging substrates. semanticscholar.orgchemrxiv.org

Direct Arylation and Alkenylation Strategies

Direct arylation and alkenylation are powerful applications of C-H activation, allowing for the formation of C(sp²)–C(sp²) bonds. These methods are valuable for synthesizing biaryl and vinyl-substituted thiophenes, which are common motifs in materials science and medicinal chemistry. core.ac.uk

Direct Arylation: The direct arylation of this compound with an aryl bromide (Ar-Br) is typically achieved using a palladium catalyst. A common catalytic system involves palladium acetate (Pd(OAc)₂), a base such as potassium carbonate (K₂CO₃) or potassium acetate (KOAc), and often an additive like pivalic acid. core.ac.uk The reaction is generally performed in a high-boiling polar aprotic solvent like DMAc or DMSO at elevated temperatures. Given the regiochemical considerations discussed previously, the arylation would selectively yield 5-aryl-2-bromo-3-isopropylthiophene.

Direct Alkenylation: Similar to arylation, direct alkenylation can be accomplished by reacting this compound with an activated alkene. The mechanism follows a related pathway, often referred to as a C-H activation/Heck-type reaction. A palladium catalyst is used to mediate the coupling, leading to the formation of a new carbon-carbon double bond at the C5 position of the thiophene ring.

The table below outlines representative conditions for these transformations.

| Transformation | Reactant | Catalyst System | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|

| Direct Arylation | 4-Bromotoluene | Pd(OAc)₂ (0.1-2 mol%) | KOAc | DMAc | 2-Bromo-3-isopropyl-5-(p-tolyl)thiophene |

| Direct Arylation | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (0.1-2 mol%) | K₂CO₃ | DMSO | 2-Bromo-3-isopropyl-5-(4-nitrophenyl)thiophene |

| Direct Alkenylation | n-Butyl acrylate | Pd(OAc)₂ (1-5 mol%) | Cs₂CO₃ | Toluene | Butyl (E)-3-(2-bromo-3-isopropylthiophen-5-yl)acrylate |

Nucleophilic Substitution Reactions

While C-H activation focuses on the carbon-hydrogen bonds, the carbon-bromine bond at the C2 position of this compound is the primary site for nucleophilic reactions. These transformations are fundamental for introducing a wide variety of functional groups onto the thiophene ring.

Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

Lithium-halogen exchange is a robust and widely used method for converting aryl halides into highly reactive organolithium species. byu.edu For this compound, this reaction involves treating the compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.edunih.gov

The reaction is a fast, kinetically controlled process where the bromine atom is exchanged for a lithium atom, generating the potent nucleophile 3-isopropylthiophen-2-yllithium. harvard.edu This intermediate is highly unstable at ambient temperatures and is therefore generated and used in situ.

Once formed, the thienyllithium intermediate can be "trapped" by a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides a versatile route to a diverse range of 2-substituted 3-isopropylthiophenes. The choice of electrophile determines the final product. For example, quenching the reaction with carbon dioxide (in the form of dry ice) followed by an acidic workup yields the corresponding carboxylic acid.

The table below details several examples of this powerful synthetic sequence.

| Step 1: Reagents | Intermediate Formed | Step 2: Electrophile (E+) | Final Product |

|---|---|---|---|

| 1.1 eq n-BuLi, THF, -78 °C | 3-Isopropylthiophen-2-yllithium | CO₂ (s), then H₃O⁺ | 3-Isopropylthiophene-2-carboxylic acid |

| 1.1 eq n-BuLi, THF, -78 °C | 3-Isopropylthiophen-2-yllithium | DMF | 3-Isopropylthiophene-2-carbaldehyde |

| 1.1 eq n-BuLi, THF, -78 °C | 3-Isopropylthiophen-2-yllithium | Acetone | 2-(3-Isopropylthiophen-2-yl)propan-2-ol |

| 1.1 eq n-BuLi, THF, -78 °C | 3-Isopropylthiophen-2-yllithium | D₂O | 2-Deuterio-3-isopropylthiophene |

| 1.1 eq n-BuLi, THF, -78 °C | 3-Isopropylthiophen-2-yllithium | I₂ | 2-Iodo-3-isopropylthiophene |

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The thiophene ring, present in this compound, is generally more reactive towards electrophiles than benzene (B151609). pearson.com Substitution on the thiophene ring preferentially occurs at the 2-position. pearson.com

In the case of this compound, the 2-position is already substituted with a bromine atom. The directing effects of the existing substituents, the bromo group and the isopropyl group, will influence the position of further electrophilic attack. The isopropyl group at the 3-position is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. The bromine at the 2-position is a deactivating group but also an ortho, para-director.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, these reactions would lead to the introduction of a nitro (-NO2), halogen (-X), sulfonic acid (-SO3H), alkyl (-R), or acyl (-COR) group onto the thiophene ring, respectively. The precise regioselectivity of these reactions on this compound would be determined by the interplay of the electronic and steric effects of the bromo and isopropyl substituents.

Radical Chemistry and Its Implications for this compound Transformations

Radical reactions involving this compound can lead to a variety of transformations. The bromine atom on the thiophene ring can participate in radical processes, potentially leading to debromination or the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, in the context of polymerization, some mechanisms are proposed to proceed through radical intermediates rather than radical cations. kpi.ua The bromination of certain organic molecules can also follow a radical mechanism, which can sometimes lead to complex product mixtures, including ipso-substitution where a substituent other than hydrogen is replaced. mdpi.com

Polymerization Mechanisms and Oligomerization Pathways Involving this compound as a Monomer or Precursor

This compound can serve as a monomer or precursor for the synthesis of poly(3-isopropylthiophene), a type of conjugated polymer with potential applications in organic electronics. Several polymerization methods can be employed, each with its own mechanism and ability to control the resulting polymer's properties.

Oxidative Polymerization (e.g., FeCl₃ method)

Oxidative polymerization using ferric chloride (FeCl₃) is a common and straightforward method for synthesizing poly(3-alkylthiophenes). kpi.uaepa.govscielo.br The polymerization is believed to proceed through a radical mechanism. kpi.ua Solid FeCl₃ is required for the reaction to be effective. kpi.ua

The reaction involves mixing the monomer, such as this compound (though more commonly, the non-brominated 3-alkylthiophene is used as the starting monomer), with FeCl₃ in a suitable solvent like chloroform. kpi.uaepa.gov The polymerization is terminated by adding a quenching agent like methanol. rsc.org This method can produce high molecular weight polymers. kpi.ua However, it often results in polymers with a lower degree of regioregularity compared to other methods. scielo.br The regioregularity, which describes the arrangement of the monomer units in the polymer chain, can be influenced by polymerization conditions such as temperature and monomer concentration. epa.gov Lower temperatures and lower monomer concentrations have been shown to increase the head-to-tail (HT) content in the resulting polymer. epa.gov

| Parameter | Condition | Outcome | Reference |

| Oxidant | Ferric chloride (FeCl₃) | High molecular weight polymer | kpi.ua |

| Solvent | Chloroform | Common solvent for polymerization | epa.gov |

| Temperature | Lower temperatures (-45 °C) | Increased head-to-tail (HT) content | epa.gov |

| Concentration | Lower monomer concentration (0.02 mol L⁻¹) | Increased head-to-tail (HT) content | epa.gov |

Grignard Metathesis (GRIM) Polymerization Techniques

Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing highly regioregular poly(3-alkylthiophenes). core.ac.ukcmu.educmu.edu This technique often utilizes a nickel catalyst, such as Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), to facilitate the cross-coupling of monomer units. rsc.orgresearchgate.net

The process typically starts with the formation of a Grignard reagent from a di-halogenated thiophene monomer. rsc.orgresearchgate.net In the case of a 2,5-dihalo-3-alkylthiophene, treatment with a Grignard reagent like methylmagnesium bromide leads to a magnesium-halogen exchange, forming a mixture of regioisomeric thiophene Grignard reagents. cmu.educmu.edu The subsequent addition of the nickel catalyst initiates the polymerization. cmu.edu The mechanism is thought to be a chain-growth process, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. core.ac.uk This method consistently produces polymers with a high percentage of head-to-tail linkages, often exceeding 98%. cmu.edu

| Step | Description | Catalyst | Outcome | Reference |

| Monomer Activation | Formation of a Grignard reagent from a di-halogenated thiophene | - | Mixture of regioisomeric Grignard reagents | cmu.educmu.edu |

| Polymerization | Nickel-catalyzed cross-coupling of monomer units | Ni(dppp)Cl₂ | High regioregularity ( >98% HT), controlled molecular weight | cmu.edursc.org |

Self-Acid-Assisted Polymerization (SAAP) Phenomena

Self-Acid-Assisted Polymerization (SAAP) is a method where certain mono-halogenated thiophene derivatives can polymerize spontaneously, often with gentle heating. rsc.orgrsc.org The polymerization is believed to be an acid-dependent process. rsc.org During the polymerization of some brominated thiophene derivatives, hydrogen bromide (HBr) gas is generated, which can act as a catalyst for the polymerization. researchgate.net This generated acid can also sometimes lead to side reactions, such as the cleavage of substituent groups on the thiophene ring. researchgate.net The position of the halogen substituent on the thiophene ring plays a crucial role in whether SAAP can occur successfully. rsc.org This method offers a facile route to conjugated polythiophenes without the need for external catalysts or initiators. rsc.org

Regioregularity and Molecular Weight Control in Polythiophene Synthesis

The arrangement of the monomer units in a polythiophene chain, known as regioregularity, has a significant impact on the polymer's properties. cmu.edu There are three possible couplings between 3-substituted thiophene units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which enhances conjugation and improves electronic and photonic properties. cmu.edu

Different polymerization methods offer varying degrees of control over regioregularity. While oxidative polymerization with FeCl₃ can yield polymers with regioregularity in the range of 70-90%, methods like GRIM polymerization can achieve nearly exclusive HT couplings. cmu.edusemanticscholar.org

Control over the molecular weight of the polymer is also a critical aspect of synthesis. In GRIM polymerization, the molecular weight can be controlled by adjusting the molar ratio of the monomer to the nickel initiator. core.ac.uknih.gov This quasi-"living" nature of the polymerization allows for the synthesis of polymers with predetermined molecular weights and relatively narrow polydispersity indices (PDIs). core.ac.uk

| Property | Significance | Control Method | Reference |

| Regioregularity | Affects planarity, conjugation, and electronic properties. | Choice of polymerization method (e.g., GRIM for high HT content). | cmu.edu |

| Molecular Weight | Influences physical and electronic properties. | Adjusting monomer-to-initiator ratio in GRIM polymerization. | core.ac.uknih.gov |

Advanced Spectroscopic and Computational Analysis of 2 Bromo 3 Isopropylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 2-Bromo-3-isopropylthiophene, both one- and two-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals unambiguously.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring and the protons of the isopropyl group. The thiophene ring protons, being in different chemical environments, would likely appear as doublets due to spin-spin coupling. The isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. Due to the substitution pattern, all seven carbon atoms in this compound are expected to be chemically distinct, resulting in seven unique signals.

To definitively assign these signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

COSY spectra reveal proton-proton couplings within the molecule. For this compound, correlations would be observed between the coupled thiophene ring protons and between the methine and methyl protons of the isopropyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar substituted thiophene compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-4 | 6.9 - 7.1 | d | ~5.5 |

| Thiophene H-5 | 7.2 - 7.4 | d | ~5.5 |

| Isopropyl CH | 3.0 - 3.3 | sept | ~7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar substituted thiophene compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-Br) | 110 - 115 |

| C3 (C-isopropyl) | 145 - 150 |

| C4 | 125 - 130 |

| C5 | 128 - 132 |

| Isopropyl CH | 30 - 35 |

While solution-state NMR provides detailed information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the solid phase. For derivatives of this compound that are crystalline or part of a polymeric material, ssNMR can be a powerful characterization tool.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. These spectra can reveal information about the conformation of the molecule in the solid state, which may differ from its conformation in solution. Furthermore, ssNMR can be used to study intermolecular interactions and the packing arrangement of molecules in a crystal lattice. For thiophene-based materials, ssNMR has been used to determine the orientational order of the thiophene rings within the solid-state structure.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

Table 3: Expected HRMS Data for this compound (C₇H₉BrS)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M]⁺ | 219.9663 | 221.9642 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound. The presence of any impurities would be indicated by additional peaks in the chromatogram with their own characteristic mass spectra.

A plausible fragmentation pattern for this compound in the mass spectrometer would involve the initial loss of the bromine atom or cleavage of the isopropyl group. The loss of a methyl group from the isopropyl moiety is also a likely fragmentation pathway. libretexts.orgchemguide.co.uk

Table 4: Plausible Mass Fragments for this compound

| m/z | Plausible Fragment |

|---|---|

| 220/222 | [C₇H₉BrS]⁺ (Molecular ion) |

| 205/207 | [C₆H₆BrS]⁺ (Loss of CH₃) |

| 141 | [C₇H₉S]⁺ (Loss of Br) |

| 127 | [C₆H₆S]⁺ (Loss of Br and CH₃) |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of molecules.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to specific vibrational frequencies of the chemical bonds within the molecule. For this compound, characteristic vibrational bands would be expected for the C-H stretching and bending modes of the thiophene ring and the isopropyl group, as well as the C-S and C-Br stretching vibrations.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to predict the vibrational frequencies and intensities of these modes. nih.gov Comparing the calculated spectrum with the experimental spectrum aids in the assignment of the observed bands.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on typical frequencies for the respective functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2970 - 2870 |

| C=C Stretch (Thiophene) | 1500 - 1400 |

| C-H Bend | 1470 - 1365 |

| C-S Stretch | 700 - 600 |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions of the conjugated system. The position and intensity of the absorption maximum (λmax) are sensitive to the nature and position of the substituents on the thiophene ring. The bromo and isopropyl substituents on the 2- and 3-positions of the thiophene ring in this compound would be expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted thiophene.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides distinct absorption bands that correspond to the vibrational modes of its constituent parts. The aromatic thiophene ring exhibits characteristic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region. The stretching of the carbon-carbon double bonds (C=C) within the ring gives rise to absorptions in the 1550-1400 cm⁻¹ range. Furthermore, the carbon-sulfur (C-S) bond stretching can be identified in the 850-600 cm⁻¹ region.

The isopropyl substituent is characterized by its specific vibrational modes. The aliphatic C-H stretching of its methyl groups is typically found around 2960 cm⁻¹. The bending vibrations of the gem-dimethyl group are also prominent, appearing as a distinctive doublet around 1385 cm⁻¹ and 1365 cm⁻¹. The carbon-bromine (C-Br) bond produces a weak absorption band in the lower frequency part of the spectrum, generally below 600 cm⁻¹. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Thiophene Ring | C-H stretching | 3100-3000 |

| Thiophene Ring | C=C stretching | 1550-1400 |

| Thiophene Ring | C-S stretching | 850-600 |

| Isopropyl Group | C-H stretching (methyl) | ~2960 |

| Isopropyl Group | C-H bending (gem-dimethyl) | ~1385 and ~1365 |

| Bromo Group | C-Br stretching | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. In this compound, the primary electronic transitions are of the π → π* type, localized within the conjugated system of the thiophene ring. youtube.comslideshare.net The substituents on the ring, namely the bromine atom and the isopropyl group, modulate the energy of these transitions.

The bromine atom, with its lone pairs of electrons, can engage in resonance with the thiophene π-system, which typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The isopropyl group, an alkyl substituent, generally has a much weaker electronic effect. Consequently, the main absorption maximum (λmax) for substituted thiophenes like this is expected in the 230-280 nm range. researchgate.net

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. yale.edu This technique provides detailed information on bond lengths, bond angles, and crystal packing. However, this compound exists as a liquid at standard temperature and pressure, which precludes direct analysis by single-crystal XRD under normal conditions. To obtain its crystal structure, the compound would need to be crystallized at a low temperature. A comprehensive search of crystallographic databases reveals that, to date, the crystal structure of this compound has not been reported. Therefore, experimental data on its solid-state molecular geometry and intermolecular interactions are currently unavailable.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and properties of molecules. uit.no For this compound, DFT calculations, often using functionals like B3LYP, can provide a detailed understanding of its molecular characteristics. sapub.org These calculations can determine the optimized molecular geometry in the gas phase, yielding precise bond lengths and angles.

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. researchgate.net The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap typically implies higher reactivity. sapub.orgresearchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are invaluable for predicting the most likely sites for electrophilic and nucleophilic attack.

Data Table: Predicted Molecular Properties from DFT

| Property | Significance |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| MEP Map | Shows charge distribution and predicts reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful method to explore the dynamic behavior and conformational landscape of molecules over time. nih.govmdpi.com For this compound, the primary conformational flexibility arises from the rotation of the isopropyl group around its bond to the thiophene ring.

In Silico Modeling for Catalyst Design and Reaction Pathway Prediction

In silico modeling, particularly using DFT, is instrumental in modern catalyst design and for elucidating complex reaction mechanisms. chemrxiv.org Bromo-aromatic compounds like this compound are common substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions). nih.govmdpi.com

Computational chemistry can be used to model the entire catalytic cycle of such reactions. researchgate.net Researchers can calculate the activation energies for key steps, such as the oxidative addition of the C-Br bond to a palladium(0) complex, transmetalation, and reductive elimination. chemrxiv.org By comparing the energy profiles for different ligands on the palladium catalyst, these models can predict which catalyst systems will be the most efficient, guiding experimental efforts. mit.edu This predictive power accelerates the development of optimized synthetic routes for creating derivatives of this compound. researchgate.net

Applications in Advanced Materials Science

Organic Electronic Materials Based on 2-Bromo-3-isopropylthiophene Derivatives

Derivatives of this compound are instrumental in the development of organic electronic materials, which form the basis of next-generation devices that are lightweight, flexible, and can be manufactured at a low cost. nih.gov The versatility of the thiophene (B33073) ring system allows for fine-tuning of electronic properties through chemical modification. tcichemicals.com

This compound is a monomer used in the synthesis of poly(3-isopropylthiophene), a type of conjugated polymer. These polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and gives rise to their semiconducting properties. Poly(3-alkylthiophene)s (P3ATs) are a widely studied class of these materials for use in various electronic devices. nih.gov

The synthesis of these polymers can be achieved through methods like Grignard Metathesis (GRIM) polymerization. In this process, a Grignard reagent is first formed, followed by a nickel-catalyzed coupling reaction to form the polymer chain. nih.gov The isopropyl group on the thiophene ring is crucial as it improves the solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing techniques like spin coating and inkjet printing used in device fabrication. nih.gov The nature of the alkyl side chain influences the polymer's molecular packing in the solid state, which in turn affects its electronic properties and device performance.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits, analogous to silicon-based transistors. nih.gov An OFET typically consists of a semiconductor layer, an insulating layer, and three electrodes: a source, a drain, and a gate. frontiersin.org Polythiophene derivatives synthesized from monomers like this compound can function as the active p-type (hole-transporting) semiconductor layer in these devices. nih.gov

The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. nih.gov The arrangement and packing of the polymer chains, influenced by the isopropyl side groups, play a significant role in facilitating efficient charge transport. High mobility is a key requirement for developing high-speed circuits for applications such as display drivers and identification tags. nih.govtcichemicals.com Research has shown that various polythiophene derivatives can achieve mobilities comparable to amorphous silicon, making them attractive for practical applications. nih.gov

| Polymer Type | Substrate | Mobility (cm²/Vs) | On/Off Ratio |

| Polythiophene | Crystalline | 0.015–0.022 | > 10^5 |

| Thienothiophene-containing polymer | Modified SiO₂ | 0.6 | > 10^6 |

| DPh-BTBT | SiO₂ | 2.0 | ~ 10^7 |

| Pentacene (for comparison) | Modified SiO₂ | 0.39 | > 10^8 |

This table presents typical performance values for various thiophene-based materials in OFETs to illustrate the range of achievable electronic properties. nih.govtcichemicals.com

In the field of renewable energy, derivatives of this compound are utilized in the fabrication of organic photovoltaics (OPVs), commonly known as polymer solar cells. nih.gov These devices convert sunlight into electricity and offer advantages such as flexibility and the potential for large-scale, low-cost production. nih.gov

The active layer in many polymer solar cells is a "bulk heterojunction," which is a blend of an electron-donating polymer and an electron-accepting material, often a fullerene derivative like PC₇₁BM. nih.govnih.gov Poly(3-alkylthiophene)s, synthesized from this compound precursors, are effective electron-donating materials due to their suitable electronic energy levels and high hole mobility. nih.gov The morphology of this donor-acceptor blend is critical for efficient device operation, as it must allow for both light absorption and the subsequent separation and transport of charges to the electrodes. The solubility and packing properties imparted by the isopropyl side chain are thus important for optimizing this morphology. nih.gov

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) |

| PBDT2FBT-Ph-F | PC₇₁BM | 9.02% | 0.85 V |

| PffBT2T-TT | O-IDTBR | 10.4% | 0.95 V |

| PBDTS-ID | PC₇₁BM | 2.70% | 0.82 V |

| PBDTS-DTNT | PC₇₁BM | 2.71% | 0.77 V |

This table summarizes the performance of various solar cells that utilize different benzodithiophene (BDT)-based polymers, a class of materials related to polythiophenes, to highlight key photovoltaic parameters. nih.govnih.gov

Optoelectronic Materials Derived from this compound

Optoelectronic materials interact with light to produce an electrical signal or vice versa. Polymers derived from this compound possess the necessary conjugated electronic structure to be active in optoelectronic applications.

Poly(3-alkylthiophene)s are investigated for their potential use in organic light-emitting diodes (OLEDs), specifically in the polymer-based variant known as PLEDs. nih.gov Electroluminescence is the phenomenon where a material emits light in response to the passage of an electric current. In a PLED, the polymer derived from a monomer like this compound would be used as the emissive layer. researchgate.net

When a voltage is applied across the device, electrons and holes are injected into the polymer layer, where they combine to form excited states (excitons). The decay of these excitons results in the emission of light. The color of the emitted light is determined by the electronic structure and energy bandgap of the polymer. While benchmark luminescent polymers include materials like polyfluorenes and polyphenylene-vinylenes, the tunability of polythiophenes makes them candidates for exploration in this area. researchgate.net

The extensive system of delocalized π-electrons in conjugated polymers like polythiophenes makes them interesting for non-linear optical (NLO) applications. researchgate.net NLO materials exhibit an optical response that is not linearly proportional to the intensity of the incident light. This property is the basis for technologies like optical switching, data storage, and frequency conversion. nih.gov

Third-order NLO effects are particularly relevant for conjugated polymers. Research has shown that the NLO response of polythiophene derivatives can be significant. researchgate.net By synthesizing copolymers that incorporate specific NLO-active chromophores into the polymer structure, which can be built upon a polythiophene backbone derived from this compound, materials with enhanced NLO properties can be designed. These materials could potentially be used in advanced photonic devices. researchgate.netjhuapl.edu

Polymeric Functional Materials with Tunable Properties

The monomer this compound serves as a critical building block in the synthesis of poly(3-isopropylthiophene)s, a class of polymeric functional materials with properties that can be finely tuned for specific applications in advanced materials science. The presence of the isopropyl group at the 3-position of the thiophene ring introduces unique steric and electronic effects that influence the polymer's morphology, solubility, and intermolecular interactions. These characteristics are pivotal in the design of materials for self-assembly, amphiphilic systems, and chemical sensing technologies.

Self-Assembly and Supramolecular Architectures

The ability of poly(3-alkylthiophene)s (P3ATs) to self-assemble into well-ordered supramolecular architectures is fundamental to their application in organic electronics. cmu.educmu.edu This self-organization is predominantly driven by π-π stacking interactions between the conjugated thiophene backbones of adjacent polymer chains. The regioregularity of the polymer chain, which describes the head-to-tail arrangement of the monomer units, is a critical factor in achieving the planar conformation necessary for effective π-stacking. cmu.edu

For poly(3-isopropylthiophene), the bulky isopropyl group influences the self-assembly process. While alkyl side chains in P3ATs are known to enhance solubility and processability, their size and shape also dictate the packing of the polymer chains in the solid state. The branched nature of the isopropyl group can lead to a greater steric hindrance compared to linear alkyl chains of similar size, potentially affecting the interchain distance and the degree of crystallinity. However, this steric effect can also be exploited to control the morphology of the resulting supramolecular structures, leading to the formation of nanofibers, nanowires, and other ordered assemblies. researchgate.net

The formation of these ordered structures is often initiated by changes in the solvent environment or temperature. In solution, poly(3-isopropylthiophene) chains may exist in a coiled conformation. Upon the addition of a poor solvent or a decrease in temperature, the polymer chains can undergo a conformational change to a more planar, rod-like structure, which then facilitates intermolecular aggregation and the formation of ordered domains. nih.gov This process is a hallmark of crystallization-driven self-assembly, which has been utilized to create one-dimensional nanofibers from π-conjugated block copolymers. rsc.org

The resulting supramolecular architectures of poly(3-isopropylthiophene) exhibit anisotropic properties, meaning their electrical and optical characteristics are directionally dependent. This anisotropy is a direct consequence of the ordered arrangement of the polymer backbones, which facilitates charge transport along the π-stacked direction. nih.gov

Amphiphilic Macromonomers and Grafted Polymer Systems

Amphiphilic macromolecules, which contain both hydrophobic and hydrophilic segments, can be designed using this compound as a key monomer. These materials are of significant interest for their ability to self-assemble in selective solvents or at interfaces, forming micelles, vesicles, and other complex nanostructures. The hydrophobic character of the poly(3-isopropylthiophene) backbone, derived from the thiophene rings and isopropyl groups, can be combined with hydrophilic polymer chains to create amphiphilic block copolymers.

The synthesis of such materials often involves the preparation of a functionalized poly(3-isopropylthiophene) macromonomer that can then be used to initiate the polymerization of a hydrophilic monomer. For instance, a hydroxyl- or amine-terminated poly(3-isopropylthiophene) can be synthesized and subsequently used to initiate the ring-opening polymerization of ethylene (B1197577) oxide or other suitable monomers, resulting in a poly(3-isopropylthiophene)-b-poly(ethylene glycol) block copolymer. These amphiphilic block copolymers can self-assemble in aqueous solutions, with the hydrophobic poly(3-isopropylthiophene) block forming the core of a micelle and the hydrophilic poly(ethylene glycol) block forming the corona. cmu.edu

Grafted polymer systems represent another avenue for creating functional materials based on this compound. In this approach, poly(3-isopropylthiophene) chains are grafted onto a different polymer backbone. For example, graft copolymerization of thiophene derivatives onto polystyrene has been explored. researchgate.net Similarly, a polystyrene backbone could be functionalized with initiating sites for the polymerization of this compound, resulting in a polystyrene-graft-poly(3-isopropylthiophene) copolymer. The properties of such a grafted polymer would be a composite of the properties of the individual components, offering a route to materials with tailored mechanical, thermal, and electronic characteristics.

The table below summarizes the key components and potential architectures of these advanced polymer systems.

| Polymer Architecture | Hydrophobic Component | Hydrophilic Component (Example) | Resulting Supramolecular Structure |

| Amphiphilic Block Copolymer | Poly(3-isopropylthiophene) | Poly(ethylene glycol) | Micelles, Vesicles |

| Grafted Copolymer | Poly(3-isopropylthiophene) (grafts) | Polystyrene (backbone) | Varies with graft density and length |

Application in Chemical Sensing Technologies

The electrical properties of poly(3-alkylthiophene)s are highly sensitive to their local environment, making them excellent candidates for chemical sensing applications. researchgate.net Thin films of these polymers can be used as the active layer in chemical sensors, where the adsorption of analyte molecules onto the film surface leads to a measurable change in the film's conductivity or other electrical parameters. sphinxsai.com

A chemical sensor based on poly(3-isopropylthiophene) would operate on the principle that the interaction between the analyte and the polymer film modulates the charge transport through the material. Volatile organic compounds (VOCs), for example, can diffuse into the polymer film and interact with the side chains and the conjugated backbone. researchgate.netmdpi.com These interactions can disrupt the π-stacking of the polymer chains, leading to a decrease in conductivity. Alternatively, electron-donating or electron-withdrawing analytes can directly affect the electronic properties of the polymer, leading to changes in its resistance.

The isopropyl side chain of poly(3-isopropylthiophene) plays a crucial role in the sensing performance. The size and shape of the side chains influence the free volume within the polymer film, which in turn affects the diffusion of analyte molecules into the material. The branched nature of the isopropyl group may create a more porous film structure compared to linear alkyl chains, potentially enhancing the sensitivity and response time of the sensor. Furthermore, the specific chemical nature of the isopropyl group can lead to selective interactions with certain analytes, offering a degree of selectivity in the sensing.

Research on poly(3-hexylthiophene) (P3HT) has demonstrated its effectiveness in detecting a range of VOCs, including alcohols, chloroform, and toluene. sphinxsai.com It is anticipated that poly(3-isopropylthiophene)-based sensors would exhibit similar capabilities, with the potential for different sensitivity and selectivity profiles due to the unique side-chain structure. The development of such sensors could have applications in environmental monitoring, industrial process control, and medical diagnostics.

The following table outlines the key parameters of a hypothetical poly(3-isopropylthiophene)-based chemical sensor.

| Sensor Parameter | Description | Influence of Isopropyl Group |

| Sensitivity | The magnitude of the sensor's response to a given concentration of analyte. | The porous structure created by the branched side chains may enhance analyte diffusion and interaction, potentially increasing sensitivity. |

| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other compounds. | The specific chemical interactions between the isopropyl group and the analyte can contribute to selectivity. |

| Response Time | The time it takes for the sensor to reach a stable signal upon exposure to the analyte. | A more open film morphology may lead to faster diffusion and a quicker response. |

| Recovery Time | The time it takes for the sensor signal to return to its baseline after the analyte is removed. | The strength of the interaction between the analyte and the polymer will influence how quickly the analyte desorbs. |

Applications in Medicinal Chemistry and Drug Discovery Scaffold Focused Research

Scaffold-Hopping Strategies Utilizing the Thiophene (B33073) Core

Scaffold-hopping is a prominent strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.govresearchgate.net This approach is crucial for navigating patent landscapes, improving pharmacokinetic properties, and discovering new modes of interaction with biological targets. The thiophene ring, the central feature of 2-bromo-3-isopropylthiophene, is an exceptionally valuable core for such strategies due to its specific physicochemical properties. nih.gov

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar properties, is fundamental to drug design. nih.gov The thiophene ring is widely recognized as a bioisostere of the phenyl ring. nih.govwikipedia.orgcognizancejournal.com This is because of their comparable size, planarity, and electron-rich nature, which allows the thiophene ring to mimic the phenyl ring in interactions with biological targets. nih.govresearchgate.netrsc.org

Replacing a benzene (B151609) ring with a thiophene scaffold can offer several advantages:

Improved Physicochemical Properties: The presence of the sulfur heteroatom can alter a molecule's solubility, lipophilicity, and metabolic stability. nih.govcambridgemedchemconsulting.com

Enhanced Drug-Receptor Interactions: The sulfur atom in the thiophene ring can participate in additional hydrogen bonding, potentially increasing the binding affinity of a drug candidate to its receptor. nih.gov

Altered Metabolism: Substituting a phenyl ring with thiophene can block or modify sites of oxidative metabolism, a common issue that can lead to the formation of reactive metabolites or rapid clearance of a drug. cambridgemedchemconsulting.comacs.org